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IRX4310

Cat. No.: B1574358
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Description

Contextualization within Retinoid Signaling Research

Retinoid signaling is a complex and vital biological process mediated by retinoic acid (RA), a metabolite of vitamin A. frontiersin.orgresearchgate.net This signaling pathway plays a fundamental role in embryonic development, cell differentiation, and tissue homeostasis. frontiersin.orgresearchgate.net The effects of retinoic acid are primarily carried out by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov These receptors, which exist in three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.gov This binding initiates a cascade of events that ultimately leads to the transcription of genes responsible for a wide array of cellular functions.

The study of retinoid signaling has been greatly advanced by the development of synthetic retinoids that can act as either agonists (activators) or antagonists (inhibitors) of these receptors. drugbank.com These molecular tools allow researchers to dissect the specific roles of different receptor subtypes and to explore the consequences of either enhancing or blocking retinoid signaling in various biological systems. IRX4310 falls into the category of a Retinoic Acid Receptor (RAR) antagonist, a compound that blocks the action of retinoic acid, thereby providing a powerful method to investigate the physiological processes regulated by this pathway. smolecule.com

Definition and Role as a Retinoic Acid Receptor (RAR) Antagonist

This compound, also known as AGN194310, is a potent and selective pan-RAR antagonist. smolecule.comresearchgate.netmedchemexpress.com The term "pan-antagonist" signifies that it inhibits all three subtypes of the retinoic acid receptor: RARα, RARβ, and RARγ. researchgate.net Its mechanism of action involves binding to the RARs with high affinity, which prevents the natural ligand, all-trans retinoic acid (ATRA), from binding and activating the receptor. This blockade of RAR activation subsequently inhibits the transcription of retinoic acid-responsive genes.

The efficacy of this compound as a pan-RAR antagonist is demonstrated by its low dissociation constants (Kd) and half-maximal effective concentrations (ED50) for each of the RAR subtypes. These values indicate the high affinity with which this compound binds to the receptors.

Binding Affinity of this compound to RAR Subtypes
RAR SubtypeDissociation Constant (Kd) (nM)Half-Maximal Effective Concentration (ED50) (nM)
RARα3 medchemexpress.com4.3 researchgate.net
RARβ2 medchemexpress.com5 researchgate.net
RARγ5 medchemexpress.com2.5 researchgate.net

By effectively blocking the signaling of all three RAR subtypes, this compound serves as a critical experimental compound for understanding the collective roles of RAR-mediated signaling in various biological contexts.

Historical and Current Academic Significance of this compound Research

Initially developed by Allergan Ltd. and Io Therapeutics, Inc., this compound has become a valuable asset in academic research. smolecule.com Its significance stems from its ability to potently and specifically inhibit RAR signaling, allowing for detailed investigation into the roles of this pathway in both normal physiology and disease states.

Historically, research involving this compound has provided key insights into the negative regulatory roles of RAR signaling in certain cellular processes. For instance, studies have shown that while RAR agonists inhibit the differentiation of early osteoprogenitors, the pan-RAR antagonist this compound accelerates their differentiation. nih.gov This has significant implications for the fields of bone biology and regenerative medicine.

Current academic research continues to explore the utility of this compound in various fields, most notably in oncology and hematopoiesis. In cancer research, this compound has been shown to be a potent growth inhibitor of various cancer cell lines, particularly prostate cancer cells. nih.gov Research has demonstrated that antagonizing RARs with this compound can lead to cell cycle arrest and apoptosis in these cancer cells. nih.gov In the context of hematopoiesis, this compound has been investigated for its ability to stimulate the production of granulocytes, a type of white blood cell. smolecule.com

The following table summarizes some of the key research findings on the effects of this compound in different areas of academic study:

Key Research Findings on the Effects of this compound
Area of ResearchCell/Tissue TypeObserved Effect of this compoundReference
Bone BiologyEarly OsteoprogenitorsAccelerated differentiation nih.gov
OncologyProstate Carcinoma Cells (LNCaP, PC-3, DU-145)Inhibition of growth and colony formation medchemexpress.comnih.gov
HematopoiesisGranulopoiesisStimulation of granulocyte production smolecule.com

The continued use of this compound in academic research is crucial for further elucidating the intricate roles of the retinoid signaling pathway and for exploring its potential as a target for novel therapeutic strategies.

Properties

Molecular Formula

C24H32O2

Appearance

Solid powder

Synonyms

IRX4310;  IRX 4310;  IRX-4310; NONE

Origin of Product

United States

Molecular Mechanisms and Target Engagement of Irx4310

Retinoic Acid Receptors (RARs) as Primary Molecular Targets

IRX4310 functions as a high-affinity, potent, and selective pan-retinoic acid receptor (RAR) antagonist. medchemexpress.comnih.gov This pan-antagonistic property indicates its ability to bind to and inhibit the activity of all three main RAR subtypes: RARα, RARβ, and RARγ. medchemexpress.comnih.gov

The binding affinities (Kd values) of this compound for the different RAR subtypes demonstrate its high potency across the family:

RAR SubtypeKd (nM)
RARα3
RARβ2
RARγ5
Table 1: Binding Affinities (Kd) of this compound for RAR Subtypes. medchemexpress.comnih.gov

Interactions with RARα Subtypes

This compound exhibits a strong binding affinity for RARα, with a Kd value of 3 nM. medchemexpress.comnih.gov Research indicates that the effects of this compound, particularly in accelerating the differentiation of early osteoprogenitors, are predominantly mediated via RARγ but can be further enhanced by an RARα agonist or antagonist.

Interactions with RARγ Subtypes

This compound binds to RARγ with a Kd value of 5 nM. medchemexpress.comnih.gov The effects of this compound, such as accelerating the differentiation of early osteoprogenitors, have been observed to predominantly occur through its interaction with RARγ. These effects can be modulated by the presence of an RARα agonist or antagonist.

Modulation of Retinoid X Receptors (RXRs) in RAR-RXR Heterodimer Formation

Retinoic acid receptors (RARs) typically form obligate heterodimers with retinoid X receptors (RXRs) to regulate gene expression. These RAR/RXR heterodimers bind to specific retinoic acid response elements (RAREs) in the promoter regions of target genes. Crucially, this compound exhibits no significant affinity for retinoid X receptors (RXRs). This selectivity highlights that its antagonistic action is primarily directed at the RAR component of the heterodimer, rather than interfering with RXR-mediated signaling.

Ligand Binding Dynamics and Receptor Conformational Changes

Nuclear receptors, including RARs, undergo significant conformational changes upon ligand binding, which dictates their functional state. medchemexpress.com In the absence of an agonist, RARs, often heterodimerized with RXRs, are associated with corepressor complexes that maintain a condensed chromatin structure and repress gene expression. medchemexpress.com Agonist binding typically induces a conformational shift, leading to the dissociation of corepressors and the recruitment of coactivator complexes. medchemexpress.com This involves a repositioning of the carboxy-terminally located helix H12 within the ligand-binding domain. medchemexpress.com

As a pan-RAR antagonist, this compound is understood to interfere with this agonist-induced activation process. While specific structural details of this compound's induced conformational changes are not explicitly detailed in the provided research findings, its antagonistic mechanism implies that it either stabilizes a repressive conformation of the RAR, preventing the recruitment of coactivators, or directly competes with agonists for the binding pocket, thereby blocking the conformational changes necessary for transcriptional activation. medchemexpress.com This action would prevent the dissociation of corepressors and maintain the repressed state of target genes.

Downstream Transcriptional Regulation Mechanisms

This compound's antagonistic activity on RARs translates into specific downstream transcriptional regulatory effects. Notably, this compound has been shown to accelerate the differentiation of early osteoprogenitors. This effect is particularly pronounced via RARγ, and its modulation can be influenced by RARα agonists or antagonists.

Furthermore, this compound impacts the Wnt/β-catenin signaling pathway. Treatment with this compound leads to a significant upregulation of Sfrp4, a known Wnt antagonist. This upregulation is accompanied by a reduction in both nuclear and cytosolic β-catenin protein levels and a decreased expression of Axin2, a Wnt target gene. These findings collectively suggest that this compound impairs Wnt/β-catenin signaling, contributing to its observed biological outcomes.

Effects on Retinoic Acid Response Element (RARE) Binding

The primary mechanism by which this compound exerts its antagonistic effects involves modulating the transcriptional activity mediated by RAREs. In the presence of an RAR agonist like ATRA, RAR/RXR heterodimers bind to RAREs, leading to the activation of target gene promoters. For instance, ATRA has been shown to increase the promoter activity of genes containing RAREs, such as the human tissue-nonspecific alkaline phosphatase (ALP) gene tocris.com.

As an antagonist, this compound is understood to counteract these agonistic effects. While direct evidence of this compound preventing RARE binding itself is not explicitly detailed, its antagonistic action implies that it stabilizes a conformation of the RAR/RXR complex that is transcriptionally inactive or prevents the necessary conformational changes required for productive RARE engagement and subsequent gene activation. This is supported by observations where this compound's effects are opposite to those of pan-RAR agonists; for example, ATRA inhibits the differentiation of early osteoprogenitors, whereas this compound accelerates it nih.govnih.govtocris.comtocris.com. This suggests that this compound modulates the RARE-mediated gene expression pathways that control differentiation processes.

Modulation of Corepressor Release and Coactivator Recruitment

Nuclear receptors, including RARs, regulate gene transcription by recruiting corepressor or coactivator protein complexes. In the absence of an agonist, or in the presence of an antagonist, RARs typically associate with corepressor complexes (e.g., NCoR, SMRT), which actively repress gene transcription by recruiting histone deacetylases (HDACs) wikipedia.orgfishersci.co.uk. Upon agonist binding, a conformational change occurs within the ligand-binding domain of the receptor, leading to the dissociation of corepressors and the recruitment of coactivator complexes (e.g., CBP/p300, SRCs) wikipedia.orgfishersci.co.uk. These coactivators facilitate gene transcription by promoting chromatin remodeling and enhancing the transcriptional machinery wikipedia.orgfishersci.co.uk.

Given this compound's role as an RAR antagonist, its molecular mechanism involves stabilizing the interaction between RARs and corepressor complexes, thereby preventing their release. Concurrently, this compound would inhibit the recruitment of coactivator proteins that are essential for transcriptional activation. This is consistent with the general understanding of nuclear receptor antagonism, where antagonists occupy the ligand-binding pocket in a manner that favors corepressor binding and disfavors coactivator interactions. For example, the RARα-specific agonist AM 580 is known to decrease the affinity of co-repressor motifs for RAR, leading to co-repressor release and co-activator recruitment lipidmaps.org. By contrast, this compound would maintain or enhance corepressor association, effectively silencing RAR-mediated gene expression.

Comparison with Pan-RAR Agonists and Other Retinoids in Research

This compound's antagonistic properties place it in direct contrast to pan-RAR agonists like all-trans retinoic acid (ATRA), a natural metabolite of vitamin A and a widely studied retinoid nih.govnih.govtocris.comfishersci.co.uklipidmaps.orgnih.gov. Research has frequently compared the biological effects of this compound with those of ATRA and other retinoids, highlighting their opposing roles in various cellular processes.

Key Research Findings Comparing this compound with Other Retinoids:

Osteoblast and Adipocyte Differentiation: ATRA directly inhibits the differentiation and mineralization of early osteoprogenitors, and impairs the differentiation of more mature osteoblast populations. In stark contrast, this compound has been shown to accelerate the differentiation of early osteoprogenitors. These effects were predominantly mediated via RARγ, with further modulation observed with RARα agonists or antagonists nih.govnih.govtocris.comtocris.com. This demonstrates a clear antagonistic relationship in bone cell fate determination.

Hepatitis C Virus (HCV) Infection: Studies have revealed that the activation of the RAR-RXR pathway by ATRA potently suppresses HCV infection. Conversely, the inhibition of this pathway by this compound resulted in a marked enhancement of viral replication efficiency nih.gov. This suggests that retinoid signaling, modulated by compounds like this compound, plays a critical role in the cellular response to viral infections.

Beyond ATRA, other retinoids with distinct receptor specificities or pan-activity are used in research to dissect retinoid signaling:

9-cis-Retinoic Acid (Alitretinoin): This retinoid can act as both a pan-RAR and pan-RXR agonist, providing a broader activation profile compared to ATRA wikipedia.orglipidmaps.org.

13-cis-Retinoic Acid (Isotretinoin): Primarily known as a pan-RAR agonist, it shares some agonistic properties with ATRA lipidmaps.orgguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov.

Tazarotene: A synthetic RAR analog that exhibits selectivity towards RARβ and RARγ fishersci.cawikipedia.orglipidmaps.orgnih.govwikidata.orgmims.com. Its selective agonism provides a tool to investigate subtype-specific RAR functions.

EC23: A photostable synthetic analog of ATRA, functioning as a pan-RAR agonist with similar activity to ATRA in inducing stem cell differentiation tocris.comfishersci.itstemcell.comstemcell.com.

Fenretinide (4-HPR): A synthetic retinoid derivative extensively studied for its various biological activities lipidmaps.orgwikidata.orgscitechdevelopment.comlabsolu.canih.govctdbase.org.

TTNPB (Arotinoid acid): A potent pan-RAR agonist, often used in experimental settings to achieve strong RAR activation nih.govlipidmaps.orgguidetopharmacology.orgwikipedia.orguni-goettingen.deuni.lu.

BMS 753: A selective RARα agonist, valuable for probing the specific roles of the RARα subtype tocris.comlipidmaps.orgcenmed.comnih.govuni.luguidetomalariapharmacology.org.

AM 80 (Tamibarotene) and AM 580: Both are RARα-specific agonists, with AM 580 particularly noted for its ability to induce co-repressor release and co-activator recruitment from RARα nih.govfishersci.calipidmaps.orgstemcell.comsigmaaldrich.comnih.govctdbase.orgtruemeds.in.

The comparative studies underscore this compound's utility as a research tool to understand the physiological and pathological consequences of inhibiting pan-RAR signaling, offering a counterpoint to the effects observed with retinoid agonists.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
All-trans retinoic acid (ATRA)444795
9-cis-retinoic acid449171
13-cis-retinoic acid5282379
Tazarotene5381
EC2310314719
Fenretinide5288209
TTNPB (Arotinoid acid)5289501
BMS 7539884820
AM 80 (Tamibarotene)108143
AM 5802126

Data Table: Comparative Effects of this compound and ATRA on Cellular Processes

Cellular ProcessThis compound (Pan-RAR Antagonist) EffectATRA (Pan-RAR Agonist) EffectCitation
Differentiation of early osteoprogenitorsAccelerates differentiationInhibits differentiation and mineralization nih.govnih.govtocris.comtocris.com
Hepatitis C Virus (HCV) infectionEnhances viral replication efficiency (due to RAR-RXR pathway inhibition)Potently suppresses viral infection (due to RAR-RXR pathway activation) nih.gov

Biological Effects and Cellular Pathways Modulated by Irx4310 in Pre Clinical Models

Regulation of Cell Differentiation Processes in Vitro and In Vivo (Non-human)

In pre-clinical investigations, IRX4310 has demonstrated a significant role in regulating the differentiation of mesenchymal progenitor cells. Specifically, as a pan-RAR antagonist, this compound has been shown to accelerate the differentiation of early osteoprogenitors. nih.gov Conversely, pan-RAR agonists, such as all-trans retinoic acid (ATRA), have been observed to impair adipogenesis in osteogenic cultures. nih.gov

Studies in post-natal mice administered this compound for a period of 10 days revealed an impairment in radial bone growth, although no change in trabecular bone volume was observed. nih.gov These findings collectively indicate that RARs directly influence the formation of osteoblasts and adipocytes from mesenchymal cells, and that the inhibition of RAR signaling in vivo can impact radial bone growth in post-natal murine models. nih.gov

Table 1: Influence of RAR Modulation on Cell Differentiation

Modulator TypeCompound ExampleEffect on Osteoblast DifferentiationEffect on Adipocyte DifferentiationIn Vivo Effect (Non-human)Primary RAR Involved
Pan-RAR AntagonistThis compoundAccelerated early osteoprogenitor differentiation nih.govPromotes adipogenesis (implied by antagonism of RAR agonists) nih.govImpaired radial bone growth in post-natal mice nih.govRARγ (predominantly), RARα nih.gov
Pan-RAR AgonistAll-trans retinoic acid (ATRA)Inhibited differentiation and mineralization of early osteoprogenitors; impaired differentiation of mature osteoblasts nih.govImpaired adipogenesis in osteogenic cultures nih.govNot directly studied in this context for ATRA in the provided sourcesRARγ (predominantly), RARα nih.gov

This compound, as a pan-RAR antagonist, has been shown to accelerate the differentiation of early osteoprogenitor cells. nih.gov This is in direct contrast to the effects of the pan-RAR agonist, all-trans retinoic acid (ATRA), which directly inhibits the differentiation and mineralization of early osteoprogenitors and also impairs the differentiation of more mature osteoblast populations. nih.gov

The process of osteoblast differentiation and subsequent mineralization is a key indicator of bone formation. Alkaline phosphatase (ALP) activity serves as an early marker of osteoblast differentiation, while matrix mineralization, detectable through Alizarin Red staining, signifies a later and more mature stage of osteoblast differentiation.

Retinoic acid receptors play a role in regulating adipocyte differentiation. Studies indicate that RAR agonists impair adipogenesis, particularly in osteogenic cultures. nih.gov Consequently, this compound, by antagonizing these receptors, would counteract this inhibitory effect, thereby promoting adipocyte differentiation. Adipocyte formation in these studies is typically evaluated using techniques such as Oil Red-O staining.

The accelerating effect of this compound on the differentiation of early osteoprogenitors is a notable finding. nih.gov This effect is predominantly mediated through RARγ, and its influence can be further enhanced by either an RARα agonist or antagonist, depending on the specific context. nih.gov

The cellular pathways involved in these differentiation processes include the Wnt/β-catenin signaling pathway. Research has shown that RAR agonist treatment leads to a significant upregulation of Sfrp4, a Wnt antagonist. This upregulation is associated with reduced nuclear and cytosolic β-catenin protein levels and decreased expression of the Wnt target gene Axin2, collectively suggesting an impairment of Wnt/β-catenin signaling. nih.gov As this compound is an RAR antagonist, its action would likely alleviate this impairment, thereby indirectly influencing Wnt/β-catenin signaling in a manner conducive to osteoprogenitor development.

Involvement in Developmental Biology Mechanisms (Non-human Models)

Retinoid signaling, broadly, is integral to various developmental processes across different organisms. Non-human model organisms, including mice, zebrafish, Xenopus, and chicken embryos, are extensively utilized to unravel the complexities of developmental biology. Retinoic acid receptors are known to be involved in a multitude of developmental processes, including the development of reproductive structures and glands. As a pan-RAR antagonist, this compound modulates pathways that are known to be involved in these broader developmental mechanisms.

The retinoic acid receptor signaling pathway is explicitly linked to "reproductive structure development" (GO:0048608). The development of the reproductive system commences at an early embryonic stage, with the gonads originating from genital ridges. Understanding the molecular pathways underpinning early gonadal development is an active area of research. While general retinoid signaling is crucial for reproductive development, specific studies detailing the direct impact of this compound on reproductive structure development pathways in non-human models are not explicitly detailed in the current literature. However, as a pan-RAR antagonist, this compound would modulate the activity of these receptors, thereby indirectly influencing these developmental pathways.

Similarly, the retinoic acid receptor signaling pathway is associated with "gland development" (GO:0048732). This includes specific processes such as "Harderian gland development" (GO:0070384) and "prostate gland epithelium morphogenesis" (GO:0060740). The precise role of this compound in modulating these specific gland development signaling pathways in non-human models requires further dedicated investigation. Nevertheless, its established function as a pan-RAR antagonist suggests an indirect influence on these retinoid-dependent developmental processes.

Influence on Key Intracellular Signaling Cascades

Crosstalk with Other Signaling Pathways

The retinoid pathway, mediated by RARs, is extensively involved in a complex and intricate signaling network within cells, exhibiting crosstalk with numerous other biological pathways ctdbase.orgbiorxiv.org. Given that this compound acts as a pan-RAR antagonist, its modulation of retinoid signaling inherently influences pathways that interact with or are downstream of RAR activity. Retinoid signaling is known to regulate processes such as cell population proliferation, negative regulation of transcription by RNA polymerase II, chondrocyte development, and various aspects of neurogenesis and embryonic development ctdbase.org. Therefore, antagonism by this compound can indirectly impact these interconnected signaling cascades. While direct studies specifically detailing the "crosstalk" of this compound with other non-retinoid specific pathways are limited in the provided information, its fundamental mechanism as an RAR antagonist suggests a broad influence on the cellular signaling landscape that is intricately linked to retinoid-mediated functions ctdbase.orgbiorxiv.org.

Modulation of Cellular Metabolism and Homeostasis (Pre-clinical)

This compound plays a significant role in modulating cellular metabolism and maintaining homeostasis, particularly concerning lipid dynamics. The retinoid pathway, which this compound antagonizes, is known to control metabolic pathways, and its inhibition has been proposed as a therapeutic strategy for metabolic syndromes such such as diabetes and obesity biorxiv.org. Pre-clinical studies have provided specific insights into how this compound impacts lipid metabolism and lipid droplet abundance.

Regulation of Lipid Metabolism

The regulation of lipid metabolism is a critical aspect of cellular homeostasis, and this compound has been shown to influence this process through its antagonistic action on RARs ymilab.comnih.gov. Specifically, inhibition of the RAR-RXR pathway by this compound leads to alterations in lipid metabolism. This is evidenced by observations in cellular models, where treatment with this compound resulted in increased abundance of lipid droplets ymilab.comnih.gov. This suggests that the RAR-RXR pathway, when active, typically contributes to the suppression of lipid accumulation, and its inhibition by this compound reverses this effect, promoting lipid storage ymilab.comnih.gov.

Impact on Lipid Droplet Abundance

Pre-clinical research has demonstrated a clear impact of this compound on lipid droplet (LD) abundance within cells. In Huh7 cells, a human hepatocellular carcinoma cell line, treatment with this compound at a concentration of 1 µM for 72 hours, followed by Hepatitis C Virus (HCV) infection, led to a marked enhancement of viral replication efficiency ymilab.com. This effect was observed alongside an increase in LD abundance ymilab.comnih.gov.

Furthermore, studies examining the effect of this compound on LD accumulation in response to exogenous oleic acid (OA) treatment also showed that Huh7 cells treated with this compound (1 µM for 48 hours) exhibited an increased abundance of LDs nih.gov. This indicates that this compound, by inhibiting the RAR-RXR pathway, promotes the accumulation of lipids in the form of lipid droplets ymilab.comnih.gov.

The following table summarizes the observed impact of this compound on lipid droplet abundance:

Treatment ConditionEffect on RAR-RXR PathwayImpact on HCV Infection EfficiencyImpact on Lipid Droplet (LD) AbundanceReference
This compound (1 µM, 72h)InhibitionMarked enhancementIncreased ymilab.com
This compound (1 µM, 48h) + Oleic AcidInhibitionNot applicableIncreased nih.gov
ATRA (1 µM, 72h)ActivationPotent suppressionReduction ymilab.com

Note: ATRA (all-trans retinoic acid) is included for comparative context as an RAR agonist.

Effects in Specific Pre-clinical Disease Models (Non-human)

Viral Infection Models (e.g., Hepatitis C Virus)

In pre-clinical models of viral infection, this compound has been investigated for its effects on Hepatitis C Virus (HCV). Studies have shown that the inhibition of the RAR-RXR pathway by this compound leads to a notable enhancement of HCV replication efficiency ymilab.comnih.gov. Conversely, the activation of the RAR-RXR pathway with an RAR agonist like ATRA (all-trans retinoic acid) resulted in potent suppression of HCV ymilab.com. This suggests that the retinoid signaling pathway, when active, contributes to an antiviral defense against HCV, and antagonism by this compound compromises this defense, thereby promoting viral replication ymilab.comnih.gov. This effect is linked to this compound's impact on lipid droplet abundance, as the CRABP2-RAR-RXR pathway is understood to inhibit HCV by reducing LD abundance ymilab.comnih.gov.

Bone Health and Morphological Studies (e.g., in post-natal mice, hypervitaminosis A models)

The role of retinoids, particularly vitamin A and its metabolites, in bone health is well-documented, with both deficiency and excess (hypervitaminosis A) having significant impacts. Given that this compound is an RAR antagonist, its effects on bone health can be inferred through its counteraction of retinoid signaling.

Pre-clinical studies in rodent models have consistently shown that increased amounts of vitamin A, leading to hypervitaminosis A, can have detrimental effects on bone. These effects include decreased cortical bone mass and weaker bones due to enhanced periosteal bone resorption. High doses of retinyl acetate, a form of vitamin A, have been observed to reduce cortical bone quality, including bone mineral content (BMC), bone mineral density (BMD), and cortical thickness. Hypervitaminosis A has also been linked to increased osteoclast number and expression of osteoclastogenic genes, while decreasing osteoblast differentiation and mineralization. For instance, a clinically relevant dose of vitamin A in female C57BL/6N mice suppressed the loading-induced gain of bone mass by decreasing bone formation, attributed to inhibited osteoblast number and activity, and reduced expression of osteoblastic genes like Sp7, Alpl, and Col1a1.

As an RAR antagonist, this compound would be expected to mitigate or reverse the effects of retinoid excess, such as those seen in hypervitaminosis A models. By inhibiting the RAR-RXR pathway, this compound could potentially alleviate the negative impacts of excessive vitamin A on bone formation and resorption, thereby contributing to improved bone morphology and health in such contexts. While direct studies of this compound in hypervitaminosis A bone models were not explicitly detailed in the provided search results, its mechanism of action as an RAR antagonist strongly supports this potential counteractive role ctdbase.orgbiorxiv.org.

In Vitro Cancer Cell Line Research (general mechanistic studies)

This compound is characterized as an orally available, potent pan-retinoic acid receptor (RAR) antagonist. nih.govnih.govnih.govfrontiersin.orgatcc.org Retinoic acid receptors are nuclear receptors that play crucial roles in regulating gene expression, cellular differentiation, proliferation, and apoptosis, processes frequently dysregulated in various cancers. nih.gov

In in vitro studies, this compound has demonstrated its ability to modulate key cellular pathways, primarily through its pan-RAR antagonistic activity. Research has shown that this compound accelerates the differentiation of early osteoprogenitors. nih.govfrontiersin.orgatcc.org This effect is predominantly mediated via RARγ, and its impact can be further influenced by the presence of RARα agonists or antagonists. nih.govfrontiersin.orgatcc.org Conversely, RAR agonists have been observed to impair adipogenesis in osteogenic cultures, suggesting a role for RAR signaling, and by extension, its antagonism by this compound, in lipid metabolism and cell fate determination. nih.govfrontiersin.orgatcc.org

Furthermore, treatment with this compound has been linked to the upregulation of the Wnt antagonist, Secreted Frizzled-Related Protein 4 (Sfrp4). nih.govfrontiersin.orgatcc.org This upregulation was accompanied by a reduction in both nuclear and cytosolic β-catenin protein levels, alongside decreased expression of the Wnt target gene Axin2. nih.govfrontiersin.orgatcc.org These findings collectively suggest that this compound impairs Wnt/β-catenin signaling, a pathway critically involved in cell proliferation, stem cell maintenance, and various aspects of tumorigenesis when aberrantly activated. nih.govfrontiersin.orgatcc.org

While this compound's primary mechanism of action as a pan-RAR antagonist and its effects on differentiation and Wnt signaling are well-documented in cellular models, detailed in vitro cancer cell line research specifically quantifying its direct impact on cancer cell growth, viability, or induction of apoptosis across a broad panel of cancer cell lines is not extensively detailed in the currently available literature. Studies on related compounds from the same developer (Io Therapeutics) have indicated that some compounds may not directly impact lung tumor cell growth in cultures, suggesting potential indirect anti-cancer effects or roles in modulating the tumor microenvironment rather than direct cytotoxicity to cancer cells in vitro.

The mechanistic insights derived from studies on this compound's modulation of RAR signaling, differentiation, and Wnt/β-catenin pathways are summarized in the table below. These pathways are fundamental to cellular homeostasis and are frequently implicated in cancer development and progression, indicating a potential, albeit indirect, relevance of this compound's actions to cancer biology.

Table 1: Mechanistic Effects of this compound in In Vitro Cellular Models

Observed EffectCellular Pathway/TargetCell Type/ContextKey Outcome
Accelerated differentiationPan-Retinoic Acid Receptor (RAR) antagonism (predominantly RARγ)Early osteoprogenitorsPromotes cellular maturation
Impaired adipogenesisRetinoic Acid Receptor (RAR) signalingOsteogenic culturesModulates lipid metabolism and cell fate
Upregulation of Sfrp4Wnt/β-catenin signalingVarious cellular contextsReduces nuclear/cytosolic β-catenin, decreases Axin2 expression, suggesting impaired Wnt signaling

Research Methodologies and Analytical Approaches for Studying Irx4310

In Vitro Experimental Models

In vitro experimental models are crucial for dissecting the cellular and molecular effects of IRX4310 under controlled laboratory conditions. These models allow for precise manipulation of cellular environments and detailed analysis of cellular responses.

Mammalian Cell Line Culture Systems

Mammalian cell line culture systems are extensively employed to investigate the direct cellular impact of this compound researchgate.net.

Huh7 cells: These human hepatoma cells have been utilized to study the role of this compound in the context of Hepatitis C Virus (HCV) infection and lipid droplet abundance chem17.com. Research indicates that the inhibition of the RAR-retinoid X receptor (RXR) pathway by this compound leads to a notable enhancement of HCV replication efficiency chem17.com. This suggests that this compound's antagonistic activity on RARs can modulate cellular lipid metabolism and viral life cycles in hepatocytes.

Osteoprogenitor Cell Lines and Osteoblast Populations: this compound has been observed to accelerate the differentiation of early osteoprogenitors sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com. This effect is primarily mediated through RARγ, and can be further enhanced by the co-application of RARα agonists or antagonists sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com. Conversely, RAR agonists have been shown to impair adipogenesis in osteogenic cultures. This impairment is accompanied by a significant upregulation of the Wnt antagonist, Sfrp4, and a reduction in nuclear and cytosolic β-catenin protein levels, alongside decreased expression of the Wnt target gene Axin2, collectively indicating an impaired Wnt/β-catenin signaling pathway sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com.

Table 1: Effects of this compound and RAR Agonists on Osteogenic and Adipogenic Differentiation In Vitro

Compound/TreatmentCell Type (In Vitro)Observed EffectPrimary Receptor/PathwayKey Molecular ChangesCitation
This compound (pan-RAR antagonist)Early osteoprogenitorsAccelerated differentiationRARγ (predominantly)- sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com
RARα agonist/antagonist + this compoundEarly osteoprogenitorsFurther enhanced differentiationRARα, RARγ- sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com
RAR agonistsOsteogenic culturesImpaired adipogenesisWnt/β-catenin signalingUpregulation of Sfrp4, reduced nuclear/cytosolic β-catenin, reduced Axin2 expression sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com
This compound (pan-RAR inhibitor)Huh7 cellsEnhanced HCV replication efficiencyRAR-RXR pathwayModulation of lipid droplet abundance chem17.com

Reporter Gene Assays for Receptor Activity

Reporter gene assays are fundamental tools for characterizing the activity of compounds like this compound on specific receptors. Given that this compound is a pan-RAR antagonist, these assays are crucial for quantifying its inhibitory effects on retinoic acid receptors (RARα, RARβ, RARγ). These assays typically involve introducing a reporter gene (e.g., luciferase) linked to a receptor-responsive element into mammalian cells. Upon ligand binding or in the presence of a modulator, changes in receptor activity are reflected by the expression of the reporter gene, which can then be quantitatively measured (e.g., by luminescence). This allows researchers to assess the potency and selectivity of this compound in modulating RAR-mediated transcription.

Cellular Assays for Differentiation, Proliferation, Apoptosis, and Senescence

Beyond differentiation, other cellular processes are investigated using specific assays:

Differentiation: As detailed above, assays such as alkaline phosphatase (ALP) activity and Alizarin Red staining are used to assess osteoblast differentiation and mineralization in cultured cells.

Proliferation, Apoptosis, and Senescence: While specific detailed findings for this compound on proliferation, apoptosis, or senescence were not extensively detailed in the provided search results, these assays are standard in the study of retinoids and related compounds. For instance, studies on similar compounds like IRX4204 (from the same research area) have employed in vitro assays to assess cell cycle progression, apoptosis, and senescence. These assays typically involve techniques such as MTT assays for proliferation, flow cytometry for cell cycle and apoptosis, and senescence-associated β-galactosidase (SA-βgal) staining for senescence. The observed effects of RAR agonists (antagonized by this compound) on Wnt/β-catenin signaling, which is critical for cell proliferation and differentiation, suggest that this compound could indirectly influence these processes sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com.

Immunological Assays (e.g., Immunoblot Analysis)

Immunological assays, particularly immunoblot analysis (Western blotting), are routinely used to detect and quantify specific proteins and their modifications in response to this compound treatment. For example, the observed reduction in nuclear and cytosolic β-catenin protein levels in osteogenic cultures treated with RAR agonists (whose effects are antagonized by this compound) would typically be confirmed and quantified using immunoblotting sigmaaldrich.comnih.govnih.govresearchgate.netevitachem.com. This technique allows for the assessment of protein expression changes that underpin the cellular effects of this compound, providing insights into its molecular mechanism of action.

In Vivo Non-human Animal Models

In vivo non-human animal models are indispensable for understanding the systemic effects of this compound and its impact on complex physiological processes, such as bone development and metabolism.

Rodent Models (e.g., mice, rats)

Rodent models, including mice and rats, are widely used in preclinical research due to their genetic tractability, physiological similarities to humans in certain aspects, and ease of handling.

Mice: Studies involving this compound have been conducted in male mice to determine the in vivo effects of RAR inhibition on bone researchgate.net. Following oral administration of this compound for 10 days, micro-computed tomography (µCT) analysis of bones revealed no significant change in trabecular bone volume researchgate.net. However, a notable impairment in radial bone growth was observed researchgate.net. This finding highlights that the inhibition of RAR signaling by this compound in a living organism can directly influence radial bone growth in post-natal mice researchgate.net.

Table 2: In Vivo Effects of this compound in Rodent Models

Model OrganismTreatment DurationBone Assessment MethodTrabecular Bone VolumeRadial Bone GrowthCitation
Male Mice10 days oral administrationµCT analysis of tibiaeNo change observedImpaired researchgate.net

Rats: Rats, such as the Sprague Dawley strain, are also frequently utilized in retinoid research and bone biology studies. While the provided search results specifically detail this compound's effects in mice, rats serve as valuable models for investigating the broader implications of retinoid modulation on skeletal health, metabolism, and other physiological systems, complementing findings from mouse models.

Aquatic Models (e.g., zebrafish embryos)

Aquatic models, such as zebrafish (Danio rerio) embryos, serve as a valuable platform for studying the effects of compounds like this compound, particularly in developmental and bone-related research. The utility of zebrafish stems from their high fecundity, optical transparency, ex vivo development, and genetic tractability, making them a cost-effective and convenient model for preclinical studies, including those focused on osteoporosis guidetopharmacology.org.

Research using zebrafish has provided insights into the roles of cartilage polarity in growth zone function, the early establishment of signaling systems that regulate cartilage during embryonic development, and the importance of cartilage proliferation in determining bone size guidetopharmacology.org. For instance, studies have shown that prednisolone (B192156), a glucocorticoid, can induce an osteoporotic phenotype in regenerating zebrafish scales, characterized by altered mineral content, enhanced matrix breakdown, and a distinct osteoporotic gene expression profile in osteoblasts and osteoclasts guidetopharmacology.org. Specifically, 15-day post-fertilization zebrafish larvae treated with 25 µM prednisolone are considered a suitable model for glucocorticoid-induced osteoporosis (GIOP), exhibiting reduced bone mass and significant changes in gene expression, including upregulation of mmp9 and mmp13 and downregulation of entpd5a, acp5a, and sost guidetopharmacology.org.

Imaging Techniques for Morphological Assessment (e.g., Micro-Computed Tomography (µCT) for bone)

Micro-Computed Tomography (µCT) is a gold standard technique for the high-resolution investigation of bone microstructures, offering a non-destructive approach to assess bone morphology and composition lipidmaps.orgnih.gov. This technique is crucial for understanding the impact of compounds like this compound on skeletal health.

In studies involving this compound, µCT has been employed to assess bone changes. For example, when this compound was administered to male mice for 10 days, µCT analysis revealed no significant alteration in trabecular bone volume; however, it did indicate an impairment in radial bone growth wikipedia.org.

µCT provides detailed information on various bone micromorphometric parameters, including bone mineral density, trabecular bone volume, trabecular thickness, trabecular number, structure-model-index, anisotropy, and fractal dimension lipidmaps.orgnih.govwikipedia.org. The process involves scanning samples and reconstructing three-dimensional volumes from obtained sections. Image analysis typically includes segmentation, often achieved through thresholding, to differentiate bone tissue from other structures such as channels, resorption areas, and medullary space nih.gov. This allows for the evaluation of both trabecular bone characteristics (e.g., trabeculae characteristics and connectivity) and cortical bone properties (e.g., thickness and porosity) lipidmaps.org. Beyond assessing structural integrity, µCT is utilized to evaluate bone loss, monitor alterations in bone metabolism, study the effects of drugs on bone remodeling, and determine the success rates of bone repair or surgical procedures lipidmaps.org.

Molecular and Omics Technologies

Molecular and omics technologies are indispensable for delving into the intricate cellular and biochemical pathways influenced by chemical compounds. These approaches provide a comprehensive view of gene expression, protein profiles, and perturbed biological pathways.

Gene Expression Profiling (e.g., mRNA levels, qRT-PCR)

Gene expression profiling is a fundamental methodology to quantify gene expression by analyzing messenger RNA (mRNA) levels, identify known and novel isoforms, detect gene fusions, and measure allele-specific expression fishersci.dk. Techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR), microarrays, and next-generation sequencing (RNA-Seq) are commonly employed for this purpose fishersci.dkuni.lu. RNA-Seq, in particular, has revolutionized gene expression analysis by offering high sensitivity, accuracy, and broad dynamic range, applicable to any species fishersci.dk.

In the context of this compound and related retinoid research, gene expression studies have provided key insights. For instance, treatment with RAR agonists has been shown to significantly upregulate the Wnt antagonist, Sfrp4, leading to reduced nuclear and cytosolic β-catenin protein and decreased expression of the Wnt target gene Axin2. This suggests an impairment of Wnt/β-catenin signaling, highlighting a molecular pathway affected by retinoid activity guidetopharmacology.orguni.lunih.govnih.govwikidata.org.

Proteomic Technologies and Protein Analysis

Proteomic technologies involve the large-scale study of proteins, providing insights into protein abundance, modifications, and interactions within biological systems. This approach complements gene expression profiling by directly assessing the protein machinery of cells.

Proteomic analysis has been utilized in studies relevant to retinoid signaling and bone biology. For example, proteomic analysis of microvesicles has identified numerous proteins, with Gene Ontology analysis indicating their origin from the plasma membrane and involvement in protein localization and intracellular signaling nih.gov. Such analyses can reveal the wide-ranging effects of regulators on protein expression and modification, as demonstrated in studies identifying changes in protein abundance in response to iron-responsive regulators.

Pathway Enrichment Analysis (e.g., Ingenuity Pathway Analysis)

Pathway enrichment analysis is a computational method used to determine if a predefined set of genes or proteins, often associated with a specific biological pathway, is statistically over-represented in a given experimental dataset. This analysis helps to identify the biological processes and pathways that are significantly affected under specific experimental conditions.

Ingenuity Pathway Analysis (IPA) is a widely used tool for this purpose, which has been applied to analyze pathways involved in exosome biogenesis, formation, uptake, and osteogenesis nih.gov. Other tools, such as Gene Set Enrichment Analysis (GSEA) and clusterProfiler, are also employed to test for coordinated differential expression over gene sets. While simple pathway enrichment analysis can be informative, it has limitations, such as assuming gene independence and not fully accounting for the position and roles of genes within a pathway or the direction and type of signals between genes. More advanced methods, like pathway topology analysis, aim to incorporate gene interaction information and fold changes to identify dysregulated pathways more accurately.

Chemical Synthesis and Analytical Characterization for Research Purposes

The study of chemical compounds like this compound begins with their precise chemical synthesis and subsequent rigorous analytical characterization to confirm their structure, purity, and properties for research applications.

The synthesis of this compound, as a pan-RAR antagonist, involves specific chemical procedures designed to yield the desired compound. In research, compounds are synthesized and then screened for their selective activity, such as the transactivation of specific RAR subtypes in reporter assays. The field of chemical synthesis analysis and pathway design has advanced significantly, transitioning from complex manual processes to more streamlined, computer-assisted methods, often incorporating machine learning algorithms to predict viable synthetic routes.

Analytical characterization is critical to ensure the identity and quality of synthesized compounds. While specific analytical details for this compound's characterization for research purposes are not extensively detailed in public domain search results, general methods for chemical compound characterization include various spectroscopic techniques (e.g., Nuclear Magnetic Resonance (NMR) and mass spectrometry), chromatographic techniques (e.g., gas chromatography, column and plane chromatographic techniques), electrophoresis, and electrochemical methods. For novel compounds or those used in specific applications, techniques like UV-vis spectroscopy, Energy Dispersive X-ray (EDX) analysis, Field Emission Scanning Electron Microscopy (FESEM), Transmission Electron Microscopy (TEM), and Fourier Transform Infrared (FT-IR) spectroscopy are employed, particularly for materials like nanoparticles. These methods collectively confirm the structural integrity, purity, and physical-chemical properties, which are essential for reliable biological and pharmacological studies.

Synthetic Approaches for this compound and its Analogues

The synthesis of novel chemical compounds, including potential candidates like this compound and their analogues, typically involves a meticulous and systematic approach rooted in organic synthesis principles. Chemical synthesis is fundamentally concerned with constructing complex chemical compounds from simpler precursors britannica.com. The methodologies employed can vary significantly depending on the target molecule's complexity, desired yield, and the availability of starting materials.

One common strategy in organic synthesis is retrosynthesis , where the target molecule is conceptually broken down into simpler, commercially available building blocks through a series of "disconnections" organic-chemistry.org. This analytical approach helps in designing a forward synthesis pathway, involving multiple synthetic steps to achieve the desired molecule organic-chemistry.org. The selection of reagents and reaction types is crucial, with a vast array of transformations available, including coupling reactions, halogenation, oxidation, reduction, and protection/deprotection strategies sigmaaldrich.com.

For the synthesis of analogues, diversity-oriented synthesis (DOS) is often employed, which aims to generate libraries of structurally diverse compounds from common starting materials organic-chemistry.org. This contrasts with target-oriented synthesis (TOS) , which focuses on developing efficient routes to a specific compound organic-chemistry.org. Analogues of this compound would likely be synthesized by modifying key functional groups or introducing different substituents onto a core scaffold, utilizing well-validated parallel synthesis protocols and a wide range of in-stock reagents and building blocks enamine.net. Such protocols can vary in the number of steps, purification methods, and handling requirements, influencing the effort needed for product delivery enamine.net.

Given the absence of specific information on this compound's synthesis, it is presumed that its preparation, or that of its analogues, would involve standard organic reactions tailored to its hypothesized or desired chemical structure. These could include, but are not limited to, carbon-carbon bond formations, functional group interconversions, and heterocyclic ring constructions, all optimized for yield and purity.

Analytical Techniques for Compound Identification and Purity (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR))

The rigorous identification and purity assessment of a chemical compound like this compound and its analogues are paramount in chemical research. A combination of high-resolution analytical techniques is typically employed to provide comprehensive structural elucidation and quantify purity.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable separation technique used for analyzing complex mixtures and assessing the purity of compounds resolvemass.ca. It separates components based on their differential interactions with a stationary phase and a mobile phase. HPLC coupled with a diode array detector (DAD) allows for the detection of compounds based on their UV-Vis absorption spectra, providing information on their chromatographic purity and enabling quantification scielo.br. The efficiency and reproducibility of HPLC make it a reliable method for quality control and the isolation of pure compounds resolvemass.ca.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and selective technique crucial for determining the molecular weight of a compound and providing insights into its structural features through fragmentation patterns resolvemass.cafrontlinegenomics.com. When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a powerful tool for the analysis of complex molecules, including non-volatile or thermally labile compounds, and for detecting trace-level impurities resolvemass.cafrontlinegenomics.com. LC-MS/MS, in particular, offers enhanced structural elucidation capabilities by providing tandem mass spectral data resolvemass.cascielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is considered the technique of choice for the definitive determination of the complete structure of organic compounds frontlinegenomics.commdpi.com. It measures the chemical shifts of atomic nuclei (e.g., ¹H, ¹³C, ³¹P) based on their local electronic environment, allowing for the elucidation of connectivity and stereochemistry frontlinegenomics.com. Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to assign signals and confirm structural details uab.cat. The coupling of HPLC with NMR (LC-NMR) provides a robust hyphenated technique for obtaining detailed online structural information directly from separated components in a mixture, without the need for prior isolation mdpi.com. This is particularly valuable for identifying labile compounds or components in complex natural product extracts mdpi.com. While less sensitive than MS, NMR offers unparalleled structural information scielo.br.

The integrated application of these techniques—HPLC for separation and purity, MS for molecular weight and fragmentation, and NMR for detailed structural elucidation—provides a robust and comprehensive analytical approach for the characterization of chemical compounds like this compound and its analogues.

Theoretical Implications and Future Directions in Irx4310 Research

Elucidating the Nuances of Retinoid Signaling Networks in Health and Disease

Retinoid signaling, primarily mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), plays a fundamental role in numerous physiological processes, including embryonic development, immune regulation, metabolism, and vision. nih.govwikipedia.orguni.lunih.govuni-goettingen.deguidetopharmacology.org Dysregulation of these pathways can contribute to various diseases. uni-goettingen.deguidetopharmacology.org

IRX4310's pan-RAR antagonistic activity provides a crucial means to probe the complexities of these networks. For instance, studies have shown that while all-trans retinoic acid (ATRA), a pan-RAR agonist, inhibits the differentiation and mineralization of early osteoprogenitors, this compound, conversely, accelerates this process. fishersci.bewikipedia.org This suggests that RARs typically act as negative regulators of osteoblast and adipocyte differentiation. fishersci.be Furthermore, this compound has been utilized to investigate retinoid signaling in the context of Hepatitis C Virus (HCV) infection, where the inhibition of the RAR-RXR pathway by this compound led to a marked enhancement of viral replication efficiency and an increase in lipid droplet abundance. wikipedia.org This highlights the potential of RAR antagonism to reveal critical regulatory mechanisms in disease pathogenesis.

Understanding Isoform-Specific Roles of RARs and RXRs in Biological Processes

The retinoid receptor family comprises three isoforms for both RARs (α, β, γ) and RXRs (α, β, γ), each with distinct functional domains and expression patterns. nih.gov this compound's ability to antagonize all RAR subtypes with higher affinity than ATRA, while not affecting RXR subtypes, is particularly valuable for discerning isoform-specific functions. lipidmaps.orguni.lu

Research using this compound has demonstrated that its effects on accelerating the differentiation of early osteoprogenitors predominantly occur via RARγ. nih.govfishersci.bewikipedia.org These effects were further modulated by the presence of RARα agonists or antagonists, indicating complex interplay between RAR isoforms in regulating osteogenesis. nih.govfishersci.bewikipedia.org This precise modulation capability allows researchers to investigate the individual contributions of RARα, RARβ, and RARγ in various biological contexts, moving beyond the broader effects of pan-agonists.

Table 1: Binding Affinities (Kd) of this compound and ATRA for RAR Subtypes

CompoundRARα Kd (nM)RARβ Kd (nM)RARγ Kd (nM)RXR Subtypes
This compound325No effect
ATRA151318Not applicable

Note: Kd values indicate binding affinity, with lower values representing higher affinity. Data derived from uni.lu.

Development of Novel Research Tools and Probes Based on this compound Chemical Scaffold

The chemical scaffold of this compound, a high-affinity orally active pan-RAR antagonist, presents a promising foundation for the development of novel research tools and probes. lipidmaps.orguni.lu Its robust in vitro and in vivo efficacy makes it an excellent starting point for chemical modifications aimed at improving selectivity, potency, or pharmacokinetic properties for specific research applications. lipidmaps.org

While specific details regarding probes directly derived from this compound's scaffold are not extensively published, the broader field of retinoid research actively pursues the development of selective nuclear receptor modulators. For example, YCT529, a modified scaffold of BMS189453 (another RAR antagonist), has been developed with high RARα selectivity and no reported toxicity, demonstrating the potential for scaffold-based drug discovery in this area. uni.lu The established efficacy and pan-RAR antagonism of this compound suggest its scaffold could be leveraged to create new chemical probes to finely dissect retinoid signaling pathways in various cellular and physiological contexts.

Integration of Systems Biology and Computational Approaches in Retinoid Research

The retinoid pathway is inherently complex, involving multiple enzymes, receptors, and feedback loops that regulate the synthesis, degradation, and signaling of retinoids. uni.luguidetopharmacology.org Integrating systems biology and computational approaches is crucial for understanding this complexity and predicting the outcomes of pharmacological interventions like RAR antagonism.

Computational modeling can help to map the extensive metabolic and gene regulatory networks of retinoids, identifying key nodes and interactions that are modulated by compounds like this compound. guidetopharmacology.org Such approaches can complement experimental findings by providing a holistic view of how this compound influences gene expression, protein interactions, and cellular phenotypes across different biological systems. For instance, understanding how this compound impacts the Wnt/β-catenin signaling pathway in osteogenic cultures, leading to the upregulation of the Wnt antagonist Sfrp4 and reduced β-catenin protein, could be further elucidated through systems biology models. nih.govfishersci.bewikipedia.org This integration can accelerate the identification of novel therapeutic targets and predict potential off-target effects, enhancing the rational design of future retinoid-based therapies.

Exploration of Uncharted Biological Contexts for RAR Antagonism

While retinoid agonists have been extensively studied and applied in various clinical settings, the therapeutic potential of RAR antagonism is an emerging area of research. uni.lu this compound's properties make it an excellent compound for exploring uncharted biological contexts where inhibiting RAR activity might offer therapeutic benefits.

Beyond its observed effects on osteogenesis and HCV infection, this compound has been shown to stimulate granulopoiesis. This suggests a potential role in modulating immune responses or in conditions characterized by impaired granulocyte production. The broader implications of retinoid pathway inhibition are being explored in diseases such as solid cancers, diabetes, and obesity, where retinoid signaling may play a pathogenic role. uni.lu The ability of this compound to effectively block RAR agonist-induced transcription activity and prevent toxicity in vivo positions it as a valuable tool for investigating these novel therapeutic avenues. lipidmaps.orguni.lu

Advancements in Pre-clinical Research Methodologies for Nuclear Receptor Ligands

Preclinical research is a critical stage in drug development, involving rigorous in vitro and in vivo testing to assess the efficacy, safety, and pharmacokinetics of potential therapeutic candidates before human trials. This compound exemplifies the utility of well-characterized nuclear receptor ligands in advancing these methodologies.

The studies on this compound have employed a range of preclinical methodologies, including:

In vitro cell-based assays: Demonstrating its ability to block RAR agonist-induced transcription activity in transfected cells and potentiate differentiation in osteoblast cultures. lipidmaps.orguni.lu

In vivo animal models: Administering this compound to mice to assess its effects on radial bone growth and trabecular bone volume, and using guinea pigs to prevent retinoid toxicity. lipidmaps.orguni.lufishersci.bewikipedia.org

Pharmacokinetic assessment: As an orally available compound, this compound's properties would necessitate studies on its absorption, distribution, metabolism, and excretion (ADME), which are standard for nuclear receptor ligands.

The development of high-affinity, orally active compounds like this compound allows for more relevant and translatable preclinical studies, bridging the gap between in vitro findings and potential clinical applications. lipidmaps.orguni.lu Future advancements in preclinical research methodologies for nuclear receptor ligands will likely involve more sophisticated in vitro models, advanced imaging techniques for in vivo studies, and the increased use of computational modeling to predict drug behavior and optimize study design.

Q & A

Q. How to structure a research paper on this compound for high-impact journals?

  • Answer : Follow IMRAD format:
  • Introduction : Link this compound’s novelty to unmet therapeutic needs.
  • Methods : Detail synthesis, characterization, and assay protocols (avoid redundancies if previously published).
  • Results : Use tables/figures to highlight dose-response relationships.
  • Discussion : Contrast findings with prior studies, emphasizing mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.